N-(2-(2-fluorophenyl)-2-methoxypropyl)-2,4,5-trimethylbenzenesulfonamide
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Description
N-(2-(2-fluorophenyl)-2-methoxypropyl)-2,4,5-trimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C19H24FNO3S and its molecular weight is 365.46. The purity is usually 95%.
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Scientific Research Applications
Electrophilic Fluorination
N-fluoro derivatives, such as N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide (NFBSI), have been developed as sterically demanding electrophilic fluorinating reagents. These reagents enhance the enantioselectivity of fluorination reactions, crucial for creating molecules with specific biological activities (Yasui et al., 2011).
Bioactivity Studies
Research into benzenesulfonamides has explored their potential as inhibitors for carbonic anhydrase, an enzyme involved in various physiological processes. New derivatives have shown interesting cytotoxic activities, indicating their potential in anti-tumor activity studies (Gul et al., 2016).
COX-2 Inhibition
The synthesis and evaluation of sulfonamide derivatives for their selective inhibition of cyclooxygenase-2 (COX-2), a key enzyme in inflammatory processes, have led to the identification of potent, selective, and orally active inhibitors. These findings have implications for the treatment of conditions like rheumatoid arthritis and osteoarthritis (Hashimoto et al., 2002).
Tubulin Polymerization Inhibition
Sulfonamide drugs binding to the colchicine site of tubulin have been discovered to inhibit tubulin polymerization, a critical process in cell division. This activity suggests their potential use in cancer therapies by preventing tumor cell proliferation (Banerjee et al., 2005).
Anticancer Agents
Aminothiazole-paeonol derivatives, characterized for their anticancer effects, have shown high potential against various cancer cell lines. These compounds have been identified as promising lead compounds for developing new anticancer agents for treating gastrointestinal adenocarcinoma (Tsai et al., 2016).
Supramolecular Architecture
Studies on the crystal structures of sulfonamide derivatives have contributed to understanding their supramolecular architecture, which is crucial for designing compounds with specific physical and chemical properties (Rodrigues et al., 2015).
Properties
IUPAC Name |
N-[2-(2-fluorophenyl)-2-methoxypropyl]-2,4,5-trimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FNO3S/c1-13-10-15(3)18(11-14(13)2)25(22,23)21-12-19(4,24-5)16-8-6-7-9-17(16)20/h6-11,21H,12H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDJUZQQQEGJACD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCC(C)(C2=CC=CC=C2F)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.